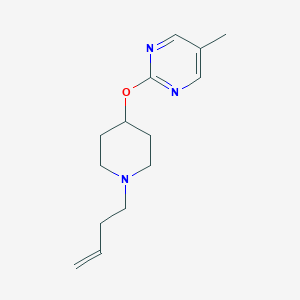
(Nitromethyl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Nitromethyl)cyclopropane is a chemical compound with the molecular formula C4H7NO2 . It has a molecular weight of 101.11 . The InChI code for (Nitromethyl)cyclopropane is 1S/C4H7NO2/c6-5(7)3-4-1-2-4/h4H,1-3H2 .
Molecular Structure Analysis
Cyclopropane is the smallest cycloalkane, consisting of a ring of three carbon atoms, each bonded to two hydrogen atoms . The three carbon atoms in cyclopropane are all constrained to lie in the same plane . This lack of flexibility does not allow cyclopropane to form more stable conformers which are non-planar . The small size of the ring creates substantial ring strain in the structure .
Chemical Reactions Analysis
Cyclopropane compounds, due to their ring strain, are known for their reactivity and are used in some chemical reactions . They show a diverse range of reactivities, including reactions through vinylmetal carbenes, reactions through metal complex insertion, addition reactions with 1,3-dipole, radical reactions of cyclopropenes, and reactions of highly reactive in situ generated cyclopropenes .
Applications De Recherche Scientifique
Anesthetic Properties
- Pharmacological Profile: Nitrous oxide, xenon, and cyclopropane, including derivatives like (nitromethyl)cyclopropane, have a unique pharmacological profile. They differ from other general anesthetics as they minimally affect GABAA receptors but strongly inhibit N-methyl-d-aspartate (NMDA) subtype of glutamate receptors. Certain two-pore-domain K+ channels have been identified as new targets for these anesthetic gases, with TREK-1 being significantly activated by clinically relevant concentrations of these gases. This finding contributes to a better understanding of the molecular basis of anesthetic actions of such compounds (Gruss et al., 2004).
Synthetic Applications
Corey-Chaykovsky Cyclopropanation
The utilization of fluorinated sulfur ylides in Corey-Chaykovsky cyclopropanation reactions of nitro styrenes has been demonstrated. This method is advantageous for synthesizing cis-configured trifluoromethyl cyclopropanes with excellent yields and good diastereoselectivities, showcasing the utility of (nitromethyl)cyclopropane derivatives in organic synthesis (Hock et al., 2017).
Functionally Diverse Cyclohexenes Synthesis
A study demonstrated the diastereoselective double Michael addition of nitromethane with electrophilic alkenes under solvent-free conditions, using focused microwave irradiation. This process yields highly functionalized cyclohexenes, illustrating another aspect of the (nitromethyl)cyclopropane's synthetic versatility (Michaud et al., 1997).
2-Nitro-cyclopropyl-1-carbonyl Compounds Synthesis
The synthesis of 2-nitrocyclopropanes bearing ketones, amides, esters, and carboxylic acids from unsaturated carbonyl compounds using nitromethane is another key application. The mild conditions and room temperature reaction demonstrate the efficiency of using (nitromethyl)cyclopropane in synthesizing biologically active compounds and natural products (Ghosh et al., 2023).
Orientations Futures
Cyclopropane compounds have attracted the attention of organic chemists for decades due to their unique structural and chemical properties . They are readily accessible strained carbocycles and show a diverse range of reactivities . Future research may focus on developing new synthetic methods and applications of cyclopropane compounds . Additionally, the use of cyclopropane compounds in the production of vital pharmaceuticals is a promising area of research .
Mécanisme D'action
Target of Action
(Nitromethyl)cyclopropane, like other cyclopropane derivatives, is known to interact with various biological targets. Cyclopropane derivatives are often used as a pharmacophore group or a fragment for modification of the pharmacological activity level of medicines .
Mode of Action
For instance, they can impose conformational rigidity on the molecules of physiologically active compounds . This interaction can lead to changes in the target’s function, thereby influencing the overall biological activity of the compound.
Biochemical Pathways
For instance, they can increase the metabolic stability of the target structures and extend the scope of their therapeutic action . The exact downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic efficacy .
Result of Action
Cyclopropane derivatives are known to have diverse biological activities, ranging from enzyme inhibitions to antimicrobial, antibiotic, antitumor, and antiviral activities .
Action Environment
The action, efficacy, and stability of (Nitromethyl)cyclopropane can be influenced by various environmental factors. These may include the physical and chemical conditions of the environment, such as temperature and pH, as well as the presence of other substances that could interact with the compound . .
Propriétés
IUPAC Name |
nitromethylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-5(7)3-4-1-2-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQRUWUTTPVLOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2625-33-4 |
Source


|
| Record name | (nitromethyl)cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3000953.png)
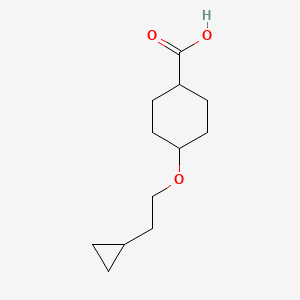

![2-(4-methoxybenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3000956.png)
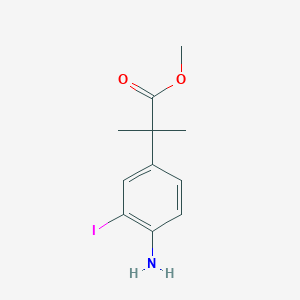

![N-(2,3-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3000962.png)
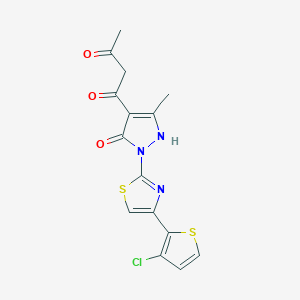
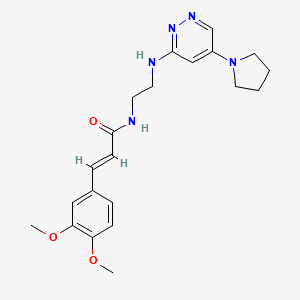
![2-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3000966.png)
![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B3000968.png)
![(Z)-3-[3-bromo-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B3000973.png)
